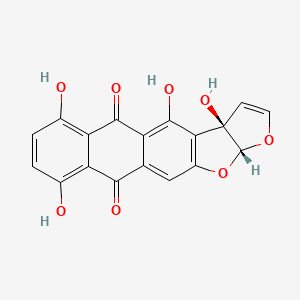

2,3-Didehydro-2-deoxydothistromin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98063-09-3 |

|---|---|

Molecular Formula |

C18H10O8 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(4R,8R)-2,4,15,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaene-13,20-dione |

InChI |

InChI=1S/C18H10O8/c19-7-1-2-8(20)12-11(7)14(21)6-5-9-13(16(23)10(6)15(12)22)18(24)3-4-25-17(18)26-9/h1-5,17,19-20,23-24H/t17-,18-/m1/s1 |

InChI Key |

XXJIETBHRWEWQE-QZTJIDSGSA-N |

SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=CC4=C(C(=C3C2=O)O)C5(C=COC5O4)O)O |

Isomeric SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=CC4=C(C(=C3C2=O)O)[C@@]5(C=CO[C@@H]5O4)O)O |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=CC4=C(C(=C3C2=O)O)C5(C=COC5O4)O)O |

Synonyms |

3',4'-dehydro-4'-deoxydothistromin DDDTT |

Origin of Product |

United States |

Biosynthetic Pathway and Enzymology of Dothistromin Derivatives

Fungal Producers and Ecological Niche

Dothistroma septosporum as a Primary Source

Dothistroma septosporum, a hemibiotrophic fungal pathogen, is a primary producer of dothistromin (B1198044) and its derivatives. up.ac.zaunbc.ca This ascomycete fungus is the causative agent of Dothistroma needle blight (DNB), a severe disease affecting a wide range of pine species across the globe. nih.govwikipedia.org The disease is characterized by distinctive red bands on infected needles, a symptom attributed to the accumulation of dothistromin. nih.gov While D. septosporum has a worldwide distribution, another species, D. pini, also produces dothistromin but has a more limited geographical range. nih.gov The production of dothistromin has been observed both in infected host tissues and in fungal cultures. nih.gov Other fungal species, including those from the genera Cercospora and Passalora, have also been reported to produce dothistromin. nih.govnih.gov

Role in Host-Pathogen Interactions

Dothistromin is considered a virulence factor, contributing to the pathogen's ability to cause disease. usda.gov During the colonization of pine needles, D. septosporum produces and secretes dothistromin, leading to the formation of necrotic lesions. up.ac.za The toxin is non-selective and plays a role in the expansion of these lesions during the necrotrophic phase of the infection. nih.gov However, it is not essential for the initial lesion formation. nih.gov Interestingly, while dothistromin contributes to disease symptoms, a dothistromin-deficient strain of D. septosporum was still able to infect radiata pine, suggesting a more complex role in the host-pathogen interaction. nih.gov It has been proposed that dothistromin may provide a competitive advantage against other microorganisms in the host environment. nih.gov

Polyketide Synthase (PKS) Mediated Core Structure Formation

Involvement of pksA Gene and Associated Domains

The biosynthesis of the dothistromin core structure is initiated by a type I polyketide synthase (PKS), encoded by the pksA gene. nih.govnih.gov This gene is essential for dothistromin production, as its inactivation results in mutants unable to synthesize the toxin. nih.gov The PksA protein contains several functional domains, including a ketosynthase (KS), acyltransferase (AT), and multiple acyl carrier protein (ACP) domains. nih.govnih.gov Notably, the dothistromin PksA possesses three tandem ACP domains, a feature that distinguishes it from the PKSs involved in the biosynthesis of the structurally related aflatoxins. nih.gov The pksA gene is located on a small chromosome of approximately 1.3 Mb in D. septosporum. nih.gov

Precursor Unit Incorporation (e.g., acetate (B1210297), malonyl-CoA)

The PKS-mediated synthesis of the polyketide backbone of dothistromin involves the iterative condensation of simple carboxylic acid units. The process is initiated with a hexanoyl-CoA starter unit, followed by the sequential addition of seven malonyl-CoA extender units. nih.govuniprot.org The fatty acid synthase subunits HexA and HexB are required for the formation of the initial hexanoyl starter unit. uniprot.org The PksA enzyme catalyzes the assembly of these precursor units into the polyketide chain, which then undergoes a series of cyclization and reduction reactions to form the first stable intermediate, norsolorinic acid. uniprot.org

Post-Polyketide Synthase Tailoring Modifications

Following the formation of the initial polyketide backbone by PksA, a series of tailoring enzymes modify the structure to produce the various dothistromin derivatives, ultimately leading to dothistromin itself. These modifications are crucial for the biological activity of the final molecule. The genes encoding these tailoring enzymes are often found clustered with the pksA gene. nih.gov

The proposed biosynthetic pathway involves several key steps that are homologous to those in the aflatoxin and sterigmatocystin (B1681140) pathways. nih.gov These steps include oxidations, reductions, and cyclizations. For instance, genes such as cypA, moxA, and avfA are homologs of aflatoxin biosynthetic genes and are believed to be involved in the synthesis of versicolorin (B1264617) precursors. nih.govresearchgate.net

A key intermediate in the pathway is versicolorin A. nih.gov It is proposed that versicolorin A undergoes epoxidation, followed by the opening of the epoxide ring to form a secondary alcohol. This is then reduced by the DotA enzyme, a ketoreductase, to yield a dihydroxyanthraquinone. nih.gov Further oxidative modifications of the bisfuran ring system are catalyzed by enzymes such as OrdB and NorB, leading to the final dothistromin structure. uniprot.org The existence of various dothistromin derivatives, including deoxydothistromin, suggests a degree of flexibility or branching in the late stages of the biosynthetic pathway. nih.gov

| Gene | Proposed Function in Dothistromin Biosynthesis | Homolog in Aflatoxin/Sterigmatocystin Pathway |

| pksA | Polyketide Synthase | pksA / stcA |

| hexA / hexB | Fatty Acid Synthase (provides starter unit) | hexA / hexB |

| dotA | Ketoreductase | aflM / stcU |

| vbsA | Versicolorin B Synthase | aflK / stcN |

| cypA | Cytochrome P450 Monooxygenase | aflF / stcF |

| moxA | Monooxygenase | aflQ / stcQ |

| avfA | Aflatoxin Biosynthesis Protein | avfA / stcO |

| epoA | Epoxide Hydrolase | None |

| norB | Oxidoreductase | norB |

| dotC | MFS Transporter | aflT |

| dotD | Thioesterase | - |

Enzymatic Hydroxylations (e.g., via cytochrome P450 monooxygenases like avnA, cypX)

Hydroxylation, the addition of hydroxyl (-OH) groups, is a critical modification step in the dothistromin pathway, primarily catalyzed by cytochrome P450 monooxygenases. These enzymes are essential for creating the chemical diversity seen in dothistromin-related compounds. nih.govnih.gov The gene avnA, which encodes a cytochrome P450 monooxygenase, is responsible for the hydroxylation of the intermediate averantin (B1666156) (AVN) to form 5'-hydroxyaverantin (B15418084) (HAVN). uniprot.org Another cytochrome P450, encoded by cypX, is believed to be involved in the conversion of averufin (B1665840) into hydroxyversicolorone. uniprot.org It has also been proposed that a cytochrome P450 enzyme, possibly encoded by cypX or avnA, could catalyze the epoxidation of the A-ring of versicolorin A, a key step leading towards the final dothistromin structure. uniprot.org

Ketoreductase Activities (e.g., nor1)

Ketoreductases are enzymes that catalyze the reduction of a keto group to a hydroxyl group. In the dothistromin pathway, the gene nor1 encodes the norsolorinic acid ketoreductase. This enzyme is responsible for the conversion of one of the earliest stable intermediates, norsolorinic acid, into averantin. uniprot.org Another crucial ketoreductase, encoded by the dotA gene, shows high similarity to the AflM (Ver-1) enzyme in the aflatoxin pathway and has been experimentally confirmed as essential for dothistromin biosynthesis. nih.gov Its function is likely the conversion of versicolorin A to demethylsterigmatocystin. nih.gov

Dehydration and Desaturation Reactions (e.g., verB, implied by "didehydro" in compound name)

The term "didehydro" in "2,3-Didehydro-2-deoxydothistromin" signifies the removal of hydrogen atoms to create double bonds, a process achieved through desaturation or dehydration reactions. researchgate.net A key enzyme in this process is the versicolorin B desaturase, encoded by the verB gene. This enzyme catalyzes the conversion of versicolorin B (VERB) into versicolorin A (VERA), a critical desaturation step in the pathway. uniprot.org This reaction is fundamental to producing the specific chemical backbone required for later modifications that result in various dothistromin derivatives.

Role of Esterases (e.g., est1)

Esterases are enzymes that cleave ester bonds through hydrolysis. In the dothistromin pathway, the esterase encoded by est1 plays a specific role. It acts on the intermediate versiconal (B1263273) hemiacetal acetate (VHA), hydrolyzing it to produce versiconal (VAL). uniprot.org This step is essential for preparing the molecule for the subsequent ring closure that forms the characteristic bisfuran ring of versicolorin B. uniprot.org

Proposed Peroxidase Involvement (e.g., dotB)

The involvement of peroxidases in the final steps of dothistromin synthesis has been proposed but remains an area of active research. The gene dotB is predicted to encode a chloroperoxidase. nih.govuniprot.org One hypothesis suggests that the DotB enzyme may be responsible for the epoxidation of the A-ring of versicolorin A, a critical transformation leading to the final toxin. uniprot.org However, it is also possible that a cytochrome P450 enzyme performs this function. uniprot.org Some research suggests that dotB may not be directly involved in the main biosynthetic pathway at all, and its observed co-regulation with other dothistromin genes could be a result of its close physical proximity to a genuine dothistromin gene (dotA) in the genome. nih.gov

Genetic Organization of the Biosynthetic Cluster

Unlike many other fungal secondary metabolite pathways where the necessary genes are located together in a single, contiguous cluster, the genes for dothistromin biosynthesis are organized in a unique, fragmented manner. nih.govnih.gov

Fragmentation of Dothistromin Gene Cluster across Chromosomes

In Dothistroma septosporum, the genes required for dothistromin production are not found in one continuous block. Instead, they are fragmented into several "mini-clusters". nih.gov Despite this separation, these mini-clusters are all located on the same 1.3-Mb chromosome (identified as chromosome 12) and are interspersed with genes that appear to be functionally unrelated to toxin biosynthesis. nih.govnih.gov This dispersed arrangement is a notable feature that distinguishes the dothistromin pathway from the tightly clustered aflatoxin and sterigmatocystin gene systems in Aspergillus species. nih.govnih.gov Despite being physically separated, most of the dothistromin genes within these mini-clusters exhibit co-regulation, indicating that a coordinated control mechanism exists to manage their expression despite the fragmented organization. nih.gov

Identification of Key Biosynthetic Genes (pksA, vbsA, dotA)

Experimental analysis has confirmed the essential roles of several key genes in the dothistromin biosynthetic pathway through targeted gene disruption studies. nih.gov These genes were initially identified based on their homology to genes involved in the biosynthesis of aflatoxin (AF) and sterigmatocystin (ST). nih.govproquest.com

pksA : This gene encodes a crucial polyketide synthase (PKS), the enzyme responsible for synthesizing the initial polyketide chain. nih.gov The predicted PksA protein shares 55% amino acid identity with AflC, the PKS involved in aflatoxin synthesis, and contains a similar set of functional domains. nih.gov A unique feature of the Dothistroma PksA is the presence of three tandem acyl carrier protein (ACP) domains, whereas the Aspergillus PKS has only one. nih.gov Disruption of the pksA gene completely halts dothistromin production, confirming its indispensable role in the pathway's first committed step. nih.gov

vbsA : This gene encodes the versicolorin B synthase, which is responsible for converting versiconal to versicolorin B by closing the bisfuran ring. uniprot.org Its necessity in the pathway has been validated by gene replacement experiments. nih.gov

dotA : The dotA gene encodes a ketoreductase that shows high (80%) amino acid identity to AflM (Ver-1) from Aspergillus parasiticus. nih.govnih.gov This enzyme is involved in the later stages of the pathway, specifically in the conversion of versicolorin A to demethylsterigmatocystin in the aflatoxin pathway. nih.gov Gene replacement of dotA confirmed its requirement for dothistromin biosynthesis. nih.gov In the absence of a functional DotA, dotA mutants accumulated versicolorin A, suggesting a blockage at this step in the pathway. nih.gov

These three genes, pksA, vbsA, and dotA, represent critical checkpoints in the synthesis of dothistromin and were among the first to be functionally characterized, providing a foundational understanding of the genetic basis of this pathway. nih.gov

Comparative Genomics of Dothistromin Biosynthetic Genes

The genetics of dothistromin biosynthesis present a fascinating case for comparative genomics, particularly when contrasted with the well-studied aflatoxin (AF) and sterigmatocystin (ST) pathways in Aspergillus species. doe.gov While the chemical structures of the intermediates and the functions of many enzymes are conserved, the genomic organization and regulation show significant divergence. nih.gov

A key difference is the organization of the biosynthetic genes. In Aspergillus spp., genes for AF and ST synthesis are famously located in large, contiguous clusters. doe.gov In stark contrast, the dothistromin biosynthetic genes in D. septosporum are fragmented into at least three, and as many as six, separate loci dispersed along a single 1.3 Mb chromosome. massey.ac.nznih.gov This dispersed arrangement is unusual for fungal secondary metabolite gene clusters. massey.ac.nz

Despite this fragmentation, many D. septosporum genes have clear orthologs in the AF/ST clusters, including those for fatty acid synthase subunits (hexA), monooxygenases (moxA), and various reductases and oxidases (Table 1). nih.gov The availability of the complete D. septosporum genome sequence has enabled the identification of the full set of putative dothistromin genes, revealing the extent of their dispersion. massey.ac.nz Comparative analyses with other fungi in the class Dothideomycetes have identified orthologs of some dothistromin genes, suggesting a capacity for producing related secondary metabolites in these species. nih.govresearchgate.net However, the complete, dispersed cluster appears unique to D. septosporum. This unique genomic architecture raises intriguing questions about the evolutionary pressures that led to the fragmentation of the cluster and how co-regulation is maintained across distant genomic regions. doe.gov

Regulatory Mechanisms of Dothistromin Biosynthesis

The regulation of dothistromin production is complex, involving pathway-specific transcription factors, global secondary metabolism regulators, and epigenetic controls, which collectively manage the coordinated expression of the dispersed gene set. massey.ac.nznih.gov

A central figure in this regulation is DsAflR , an ortholog of the pathway-specific zinc-finger transcription factor AflR that governs the AF/ST gene clusters in Aspergillus. massey.ac.nz Inactivation of DsAflR led to a massive (104-fold) reduction in dothistromin production, confirming its role as a key activator. massey.ac.nz However, unlike in Aspergillus where AflR deletion completely abolishes toxin production, the ΔDsAflR mutant still produced residual amounts of dothistromin, suggesting the existence of other regulatory inputs. massey.ac.nz

Another regulatory protein, DsAflJ , whose ortholog in Aspergillus is thought to be a co-activator for AflR, also plays a significant role. massey.ac.nz Disruption of DsAflJ resulted in a significant drop in both dothistromin gene expression and toxin synthesis. massey.ac.nz

Global regulators common to many fungi also influence the pathway. DsVeA , the D. septosporum ortholog of the velvet protein VeA, was shown to be a positive regulator of dothistromin production. massey.ac.nz Mutants lacking DsVeA had reduced toxin levels and altered expression of other secondary metabolite genes. massey.ac.nz

Chemical Synthesis and Analog Design Strategies

Total Synthesis Methodologies for Dothistromin (B1198044) and its Analogs

A total synthesis of 2,3-didehydro-2-deoxydothistromin would likely be approached by first targeting the core structure of dothistromin itself or a closely related analog. The strategies would involve a careful retrosynthetic analysis to break down the complex target into simpler, commercially available starting materials.

Retrosynthetic Analysis of the Anthraquinone (B42736) Core

The central feature of dothistromin is its anthraquinone core. A retrosynthetic analysis would logically disconnect this tricyclic system. fiveable.melibretexts.orgyoutube.com A common and effective strategy for the synthesis of substituted anthraquinones is the Friedel-Crafts acylation reaction. ijcce.ac.ir This would involve the reaction of a substituted phthalic anhydride (B1165640) with a suitably functionalized benzene (B151609) derivative. For dothistromin, this could translate to the disconnection of the anthraquinone to a substituted phthalic anhydride and a di- or tri-substituted benzene ring. The specific substitution pattern on these precursors would be crucial to ensure the correct regiochemistry in the final anthraquinone product.

Another powerful tool for the construction of the anthraquinone skeleton is the Diels-Alder reaction. This [4+2] cycloaddition could involve a substituted naphthoquinone reacting with a suitable diene. The choice of the diene and dienophile would be dictated by the desired substitution pattern on the final anthraquinone ring.

The biosynthesis of dothistromin, which is known to be related to the biosynthesis of aflatoxins, provides valuable clues for a biomimetic synthetic approach. nih.govnih.govmdpi.com The biosynthetic pathway suggests that the anthraquinone core is assembled from polyketide precursors. While a full biomimetic synthesis might be complex, the key cyclization and aromatization steps could inspire the design of laboratory-based chemical transformations.

Stereoselective Synthesis of Complex Dothistromin Scaffolds

A significant challenge in the synthesis of dothistromin and its analogs is the control of stereochemistry, particularly at the stereocenters present in the furan (B31954) and pyran rings attached to the anthraquinone core. The development of stereoselective methods would be paramount to obtaining the desired stereoisomer. researchgate.netrsc.org

Modern asymmetric synthesis offers a plethora of tools to address this challenge. Chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to induce stereoselectivity in key bond-forming reactions. For instance, an asymmetric aldol (B89426) reaction or a Michael addition could be used to set the stereocenters in the side chains before their cyclization to form the heterocyclic rings. The use of chiral auxiliaries attached to one of the reactants is another established strategy to direct the stereochemical outcome of a reaction.

Key Synthetic Transformations for Didehydro and Deoxy Modifications

The introduction of the 2,3-didehydro (a double bond) and 2-deoxy (removal of a hydroxyl group) functionalities into the dothistromin scaffold to generate the target molecule, this compound, would require specific and carefully chosen chemical reactions.

The creation of the 2,3-didehydro unsaturation could potentially be achieved through an elimination reaction. If a diol is present at the 2 and 3 positions, a syn- or anti-elimination could be induced. Alternatively, a two-step process involving the conversion of a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-induced elimination could be employed.

The deoxygenation at the 2-position is a classic transformation in organic synthesis. The Barton-McCombie deoxygenation is a well-established method for the radical-based removal of a hydroxyl group. This involves the conversion of the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source.

Semisynthetic Approaches from Naturally Occurring Precursors

Given the complexity of a total synthesis, a semisynthetic approach starting from a naturally occurring and more readily available precursor could be a more practical strategy. dicp.ac.cn Dothistromin itself, if it can be isolated in sufficient quantities from fungal cultures, would be the ideal starting material. nih.govnih.govnih.gov

From dothistromin, the introduction of the 2,3-didehydro-2-deoxy modifications would follow the chemical strategies outlined in the previous section. This would involve the selective chemical manipulation of the existing functional groups on the natural product. The challenge would lie in achieving high selectivity for the desired transformations without affecting other sensitive functional groups present in the molecule.

Other related natural products from the same fungal biosynthetic pathway could also serve as potential starting points. For example, versicolorin (B1264617) B, a known precursor in the biosynthesis of aflatoxins and structurally similar to parts of dothistromin, could be a candidate for chemical elaboration. nih.govmdpi.comresearchgate.net

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound would be guided by the desire to explore structure-activity relationships, potentially leading to compounds with interesting biological profiles. nih.govpurdue.edu

Derivatization Strategies for Functional Group Modification

Once the core structure of this compound is available, either through total or semisynthesis, various functional groups could be modified to create a library of analogs. nih.govnih.govdovepress.com The phenolic hydroxyl groups on the anthraquinone ring are prime targets for derivatization. They could be converted to ethers or esters to modulate the polarity and hydrogen-bonding capabilities of the molecule.

The carbonyl groups of the quinone system could also be targets for modification, although these reactions might be more challenging due to the inherent reactivity of the quinone moiety. Furthermore, if the synthetic route allows, modifications could be introduced at various positions on the aromatic rings to study the impact of electronic and steric effects on the molecule's properties.

Preparation of Labeled Analogs for Mechanistic Studies

The elucidation of the biosynthetic pathway of complex natural products like this compound, a derivative of dothistromin, relies heavily on the use of isotopically labeled analogs. These labeled compounds serve as tracers, allowing researchers to follow the incorporation of precursor molecules into the final structure, thereby unraveling the intricate enzymatic steps involved. The primary method for preparing labeled analogs of dothistromin and its derivatives is through biosynthetic approaches, where a producing organism is fed with a stable isotope-labeled precursor.

Early investigations into the biosynthesis of dothistromin by the fungus Dothistroma pini (now known as Dothistroma septosporum) established its origin as a polyketide, a class of secondary metabolites synthesized from acetate (B1210297) units. massey.ac.nz This was confirmed through feeding experiments with ¹⁴C-labeled sodium acetate, which showed significant incorporation of the radiolabel into the dothistromin molecule. massey.ac.nz

To gain a more detailed understanding of the assembly of the carbon skeleton, studies have employed stable isotope labeling with ¹³C-acetate, followed by analysis of the labeled dothistromin using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. massey.ac.nznih.gov This technique allows for the precise determination of which carbon atoms in the dothistromin molecule are derived from the carboxyl and methyl carbons of the acetate precursor.

In a key study, Dothistroma pini cultures were supplemented with either [1-¹³C]-acetate or [2-¹³C]-acetate. massey.ac.nz The resulting ¹³C-enriched dothistromin was then isolated and analyzed. The ¹³C-NMR spectrum of the dothistromin derivative revealed the specific labeling pattern, confirming that the molecule is assembled from nine acetate units in a "head-to-tail" fashion, which is characteristic of polyketide biosynthesis. massey.ac.nznih.gov

The pattern of ¹³C-labeling in the bistetrahydrofurano side chain of dothistromin was found to be identical to that observed in the well-studied mycotoxins, aflatoxin and sterigmatocystin (B1681140), indicating a shared biosynthetic pathway for this part of the molecule. nih.gov This comparative analysis has been instrumental in identifying homologous genes involved in the dothistromin biosynthetic cluster. nih.govnih.govnih.gov

The data obtained from these isotopic labeling experiments have been crucial for proposing a detailed biosynthetic pathway for dothistromin. The incorporation pattern of ¹³C-labeled acetate has allowed for the assignment of the carbon signals in the ¹³C-NMR spectrum of dothistromin derivatives, providing a foundational map for further mechanistic investigations. massey.ac.nz

For instance, chemical degradation of dothistromin derived from [1-¹⁴C]-acetate yielded fragments whose radioactivity was consistent with the polyketide hypothesis. massey.ac.nz Furthermore, the accumulation of versicolorin A, a known aflatoxin precursor, by a dotA mutant of Dothistroma pini provides strong evidence for a shared biosynthetic route and helps to pinpoint the function of specific enzymes in the pathway. nih.gov

The table below summarizes the key findings from isotopic labeling studies of dothistromin biosynthesis.

| Labeled Precursor | Analytical Method | Key Findings | Reference |

| [1-¹⁴C]-Sodium Acetate | Radiochemical Analysis | Dothistromin is derived from acetate precursors. | massey.ac.nz |

| [1-¹³C]-Acetate | ¹³C-NMR Spectroscopy | Confirmed the polyketide origin from nine acetate units. Elucidated the "head-to-tail" assembly of the carbon skeleton. | massey.ac.nz |

| [2-¹³C]-Acetate | ¹³C-NMR Spectroscopy | Complemented the [1-¹³C]-acetate data to provide a complete map of acetate incorporation. | massey.ac.nz |

These labeling studies, by providing a detailed picture of the molecular assembly of dothistromin, have laid the groundwork for understanding the biosynthesis of related compounds like this compound. The insights gained are fundamental for the targeted design of inhibitors of the biosynthetic pathway and for the production of novel analogs through genetic engineering of the producing organisms.

Molecular Mechanisms of Biological Action of Dothistromin and Its Derivatives

Molecular Interactions within Biological Systems (in vitro, non-human):While general toxicity studies may exist for dothistromin (B1198044), specific in vitro studies detailing the molecular interactions of 2,3-Didehydro-2-deoxydothistromin are not present in the available literature.

Due to this lack of specific research, a detailed article that adheres to the requested scientific outline for this compound cannot be generated at this time. Further research is required to elucidate the specific molecular and cellular mechanisms of this particular dothistromin derivative.

Preclinical Biological Activities in Model Systems

Antimicrobial Activities in Fungal and Bacterial Models

Dothistromin (B1198044), and by extension its analogue 2,3-Didehydro-2-deoxydothistromin, demonstrates a broad spectrum of toxicity that extends to both fungal and bacterial cells. nih.gov This antimicrobial capacity suggests a potential role in the ecological competition of its producing organism.

Antifungal Effects against Plant Pathogens

While specific studies detailing the antifungal spectrum of purified this compound against a wide array of plant pathogens are limited, the general toxicity of dothistromin to fungal cells is acknowledged. nih.gov This suggests that the compound could inhibit the growth of competing fungi in the plant tissues colonized by D. septosporum. The current hypothesis surrounding the biological role of dothistromin posits that it aids the fungus in competing with other microorganisms within the host plant tissue. nih.gov

Antibacterial Potentials

Similar to its antifungal properties, dothistromin exhibits broad-spectrum antibacterial activity. nih.govnih.gov This has been demonstrated in various laboratory-based assays. The ability to inhibit bacterial growth underscores the compound's potential as a competitive factor in its natural environment.

| Biological Activity of Dothistromin Complex | Effect | References |

| Antifungal Activity | Exhibits toxicity against various fungal cells. | nih.gov |

| Antibacterial Activity | Demonstrates broad-spectrum inhibition of bacterial growth. | nih.govnih.gov |

Cytotoxicity and Antiproliferative Effects in Isolated Cell Lines (non-human, non-clinical focus)

The cytotoxic nature of dothistromin extends to a variety of eukaryotic cells, including those of plants and animals. nih.gov This toxicity is a key aspect of its biological activity and is intrinsically linked to its role in disease development.

Apoptosis Induction Pathways

Detailed molecular studies on the specific apoptosis induction pathways triggered by this compound in non-human, non-clinical cell lines are not extensively documented in publicly available research. However, the known toxicity of dothistromin towards eukaryotic cells suggests that at certain concentrations, it may induce programmed cell death. The mode of action is thought to involve reductive oxygen activation, leading to cellular damage. nih.gov

Cell Cycle Perturbation Mechanisms

Specific research detailing the mechanisms by which this compound perturbs the cell cycle in non-human, non-clinical cell lines is currently scarce. The compound's known cytotoxicity implies that it likely interferes with fundamental cellular processes, which could include cell cycle progression, but further investigation is required to elucidate the precise mechanisms.

Role as a Virulence Factor in Fungal Pathogenesis (e.g., Dothistroma needle blight)

One of the most well-documented roles of the dothistromin complex is its function as a virulence factor in Dothistroma needle blight, a significant disease affecting pine trees. researchgate.netnih.gov The disease is characterized by the appearance of red bands on infected needles, a symptom directly attributed to the accumulation of dothistromin. nih.gov

Studies have shown that dothistromin is crucial for the expansion of necrotic lesions on pine needles. researchgate.net While not essential for the initial infection, its presence significantly contributes to the severity of the disease. researchgate.net Mutants of D. septosporum that are unable to produce dothistromin are still capable of infecting pine needles, but the resulting lesions are notably smaller than those caused by the wild-type, dothistromin-producing strains. researchgate.net This highlights the toxin's role in mediating disease progression and the extent of tissue damage. The production of dothistromin is also associated with the necrotrophic phase of the fungal infection, where the fungus actively kills host tissue for nutrition. mdpi.com

| Compound | Role in Dothistroma Needle Blight | Effect on Pathogenesis | References |

| Dothistromin Complex | Virulence Factor | Essential for the expansion of necrotic lesions. | researchgate.netnih.gov |

| Contributes to the characteristic "red band" symptom. | nih.gov |

No Information Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no information has been found on the chemical compound "this compound." This includes a lack of data regarding its preclinical biological activities or any other scientifically documented properties.

Searches for this specific compound name, as well as for potential derivatives of dothistromin with similar nomenclature, did not yield any relevant results. Dothistromin itself is a known mycotoxin produced by the fungus Dothistroma septosporum and is associated with Dothistroma needle blight in pine trees. While dothistromin and its biosynthesis have been the subject of scientific research, there is no indication in the available literature that the derivative "this compound" has been synthesized or studied.

It is possible that the requested compound name contains a typographical error. A similarly named compound, 2',3'-Didehydro-3'-deoxythymidine (also known as d4T or Stavudine), is a well-characterized antiviral medication with extensive preclinical and clinical data. However, as per the strict instructions to focus solely on "this compound," no information on other compounds can be provided.

Therefore, an article on the preclinical biological activities of "this compound" cannot be generated due to the absence of any available scientific information on this specific molecule.

Structure Activity Relationship Sar Studies and Computational Chemistry

Correlation of Structural Modifications with Observed Biological Activities

Detailed studies directly correlating specific structural modifications of 2,3-Didehydro-2-deoxydothistromin with its biological activities are limited in publicly available literature. However, by drawing parallels with related mycotoxins, such as aflatoxins, which share a similar furobenzofuran moiety, we can infer potential relationships. The planarity and electronic distribution of the anthraquinone (B42736) core are critical for its intercalating ability with DNA, a likely mechanism of its toxicity.

The introduction of the 2,3-didehydro bond would alter the geometry and electronic properties of the furan (B31954) ring system. This modification could impact the molecule's interaction with cellular targets. For instance, changes in the stereochemistry and flexibility of this region can affect binding affinity to enzymes or receptors. The absence of the hydroxyl group at the 2-position (2-deoxy) further modifies the hydrogen bonding potential of the molecule, which could lead to altered solubility and different interactions with biological macromolecules.

To systematically evaluate these correlations, a series of analogues would need to be synthesized and tested for their biological effects, such as cytotoxicity or enzyme inhibition. The data from such studies would be instrumental in building a comprehensive SAR profile.

| Compound Name | Modification from Dothistromin (B1198044) | Expected Impact on Biological Activity |

| Dothistromin | Parent Compound | Baseline toxicity, DNA intercalation |

| Deoxydothistromin | Lack of a hydroxyl group | Altered hydrogen bonding, potential change in target interaction |

| This compound | Double bond in the furan ring, lack of a hydroxyl group | Altered ring conformation and electronics, modified binding affinity |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features are likely to include:

The Anthraquinone Core: This planar, aromatic system is a crucial feature for potential DNA intercalation and π-π stacking interactions with aromatic residues in protein binding pockets.

Oxygen Atoms: The multiple oxygen atoms, including those in the quinone, furan rings, and hydroxyl groups, can act as hydrogen bond acceptors, playing a vital role in target recognition and binding.

Identifying the precise pharmacophore would require experimental data from techniques like X-ray crystallography of the compound bound to its target or through computational modeling based on a set of active and inactive analogues.

Computational Approaches for SAR Elucidation

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the SAR of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to predict its binding mode and affinity to potential protein targets, such as DNA topoisomerases or various enzymes. These predictions can help in hypothesizing its mechanism of action and in identifying key interacting residues. The results of docking studies are often presented as a binding score, which estimates the binding free energy.

| Computational Technique | Application to this compound | Expected Outcome |

| Molecular Docking | Prediction of binding to target proteins (e.g., DNA topoisomerase) | Identification of potential binding modes and key interactions |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound, a dataset of structurally related dothistromin analogues with their corresponding measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. While specific QSAR models for this compound are not yet reported, this approach holds significant promise for the future rational design of analogues with modified activities.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental for isolating a target compound from a complex mixture, such as a fungal culture extract, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) would be the primary technique for the purification and quantification of 2,3-Didehydro-2-deoxydothistromin. A typical method development would involve screening various stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) in water with acid modifiers like formic acid) to achieve optimal separation from dothistromin (B1198044) and other related metabolites. The UV-Vis absorption spectrum, likely similar to other anthraquinones, would inform the selection of an appropriate detection wavelength for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

GC-MS is generally used for volatile and thermally stable compounds. Given the likely polycyclic aromatic structure of an anthraquinone (B42736) derivative, this compound would probably have low volatility, making GC-MS unsuitable without prior chemical derivatization to increase its volatility.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once purified, spectroscopic methods are essential for unambiguously determining the chemical structure of a new compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for de novo structure elucidation. A suite of experiments would be necessary:

¹H NMR: To identify the number and types of protons and their neighboring environments.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and confirmation of the "2,3-didehydro-2-deoxy" modifications compared to the parent dothistromin structure.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatograph (LC-MS), would provide the accurate mass of the molecule, allowing for the determination of its elemental formula. rsc.org Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecule to reveal structural motifs. This fragmentation pattern would be compared against that of known compounds like dothistromin to pinpoint structural differences.

Bioanalytical Assays for Mechanistic and Activity Profiling

After structural confirmation, bioassays are used to understand the compound's biological effects. Given that dothistromin is a known toxin, initial assays for this compound would likely focus on cytotoxicity and antimicrobial activity. nih.gov Mechanistic studies might explore its ability to generate reactive oxygen species or interact with DNA, which are known aspects of dothistromin's mode of action. nih.gov

Enzyme Activity Assays

The biosynthesis of dothistromin from its early polyketide precursor involves a series of enzymatic conversions. researchgate.netnih.gov The characterization of this compound would rely on assays designed to detect and quantify the activity of the specific enzymes responsible for its formation and subsequent modification. Given that dothistromin's biosynthetic pathway shares similarities with that of aflatoxin, the enzymes involved are often orthologs of those found in aflatoxin-producing fungi. researchgate.netnih.govnih.gov

Research into the dothistromin pathway has identified several key enzymes, including a polyketide synthase (PksA), a versicolorin (B1264617) B synthase (VbsA), and a ketoreductase (DotA). nih.gov The formation of a didehydro-deoxy intermediate like this compound would likely be the result of a specific dehydratase or a related enzyme acting on a precursor molecule.

Hypothetical Enzyme Assay for a Dehydratase Involved in this compound Formation:

An in vitro enzyme activity assay would be designed to monitor the conversion of the immediate precursor of this compound. This would typically involve:

Enzyme Preparation: The putative dehydratase enzyme would be expressed in a heterologous system (e.g., E. coli or a fungal host) and purified to ensure that the observed activity is not due to contaminating enzymes.

Substrate Synthesis: The precursor substrate would need to be synthesized and purified.

Assay Conditions: The purified enzyme and substrate would be incubated together in a buffered solution at an optimal temperature and pH.

Detection of Product Formation: The formation of this compound would be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis spectroscopy to separate and identify the product.

Table 1: Hypothetical Enzyme Kinetic Data for a Dehydratase

| Substrate Concentration (µM) | Initial Velocity (µM/min) |

| 10 | 0.5 |

| 20 | 0.9 |

| 40 | 1.5 |

| 80 | 2.2 |

| 160 | 2.8 |

| 320 | 3.1 |

This table represents hypothetical data for the determination of enzyme kinetics. The initial velocity of the reaction is measured at various substrate concentrations to determine parameters like Vmax and Km.

Cell-Based Assays for Target Engagement

Cell-based assays are crucial for understanding the biological activity and potential toxicity of a compound. While the specific toxicological profile of this compound is not well-documented, its parent compound, dothistromin, is known to be toxic to a wide range of eukaryotic cells. researchgate.net The mode of action is thought to involve the generation of reactive oxygen species. nih.gov

To assess the target engagement and cytotoxicity of this compound, a series of cell-based assays would be employed, likely in comparison to dothistromin itself.

Commonly Used Cell-Based Assays:

MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests cytotoxicity.

Lactate Dehydrogenase (LDH) Assay: LDH is released from cells upon damage to the plasma membrane. Measuring LDH activity in the cell culture medium provides a marker of cytotoxicity.

Reactive Oxygen Species (ROS) Assay: Given the proposed mechanism of dothistromin, an assay to measure the intracellular production of ROS in response to this compound would be highly relevant. Fluorescent probes that become activated in the presence of ROS are commonly used.

DNA Damage Assays: The genotoxicity of the compound can be assessed by looking for markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), using immunofluorescence or western blotting.

Table 2: Illustrative Data from a Cell Viability Assay (MTT)

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| This compound | 1 | 95 |

| This compound | 10 | 78 |

| This compound | 50 | 45 |

| This compound | 100 | 21 |

| Dothistromin | 1 | 92 |

| Dothistromin | 10 | 65 |

| Dothistromin | 50 | 30 |

| Dothistromin | 100 | 12 |

This table presents hypothetical results from an MTT assay comparing the cytotoxicity of this compound with its parent compound, dothistromin. The data suggests a dose-dependent toxic effect for both compounds, with dothistromin being more potent.

By employing these advanced analytical methodologies, researchers can elucidate the precise role and biological activity of this compound within the broader context of dothistromin biosynthesis and toxicity.

Biotechnological and Ecological Applications of Dothistromin Research

Strain Engineering for Enhanced Dothistromin (B1198044) Production

The natural variability in dothistromin production among different strains of D. septosporum presents a foundation for strain engineering. nih.gov Some isolates are known to produce significantly more of the toxin in culture than others. nih.govnih.gov This variation is not random; studies have revealed a genomic basis for these differences. For instance, global population genomics studies have shown that certain strains, such as the ALP3 strain from Germany, produce extremely high levels of dothistromin.

A key finding is the correlation between chromosome copy number and toxin production. The high-producing ALP3 strain, for example, was found to have duplications of three chromosomes, a condition known as aneuploidy. This suggests that an increased copy number of the genes involved in the dothistromin biosynthetic pathway contributes directly to higher yields of the toxin.

These findings have significant biotechnological implications. By identifying the genetic and regulatory elements responsible for high-level production, researchers can employ targeted genetic engineering techniques to develop fungal strains optimized for dothistromin synthesis. Such high-yielding strains could serve as cellular factories for producing dothistromin for further research or for the synthesis of related compounds.

Table 1: Factors Influencing Dothistromin Production in Dothistroma septosporum

| Factor | Observation | Implication for Strain Engineering | Reference |

| Inter-strain Variation | Global strains exhibit considerable differences in the quantity of dothistromin produced. | Provides a natural pool of genetic diversity for selecting or breeding high-producing strains. | |

| Aneuploidy | A German strain (ALP3) with exceptionally high dothistromin output was found to have duplications of three chromosomes. | Suggests that increasing the gene dosage of the biosynthetic pathway through chromosome engineering could enhance production. | |

| Gene Regulation | The pathway-specific regulatory gene, DsAflR, controls the expression of dothistromin biosynthesis genes. | Overexpression of key regulatory genes is a potential strategy to boost toxin yield. | nih.gov |

Biosynthetic Pathway Engineering for Novel Analog Generation

The dothistromin biosynthetic pathway, which shares remarkable similarity with the pathways for aflatoxin and sterigmatocystin (B1681140), offers a versatile platform for creating novel chemical compounds. nih.govmassey.ac.nz The genetic blueprint for dothistromin is encoded by a series of 'dot' genes, which, unlike the clustered genes in aflatoxin synthesis, are dispersed across the genome in several mini-clusters. nih.govmdpi.com

Knowledge of these genes and their functions allows for targeted manipulation to generate dothistromin analogs. Techniques central to this field include:

Gene Knockout: Deleting specific genes in the pathway can halt the synthesis process at intermediate stages, leading to the accumulation and isolation of precursor molecules. For example, a mutant created by replacing the dotA gene was severely impaired in dothistromin production. nih.gov

Heterologous Expression: This involves transferring genes from the dothistromin pathway into a different host organism, such as Aspergillus nidulans or yeast (Saccharomyces cerevisiae). dtu.dknih.gov These hosts are often easier to grow and manipulate genetically, providing a more controlled environment for producing specific compounds or testing the function of individual enzymes.

Combinatorial Biosynthesis: By mixing and matching enzymes from the dothistromin pathway with enzymes from other related pathways (like that for aflatoxin), it is possible to create entirely new "unnatural" natural products. nih.gov This approach could lead to the generation of a diverse library of difuranoanthraquinone compounds with potentially novel biological activities.

The ability to engineer this pathway opens the door to producing derivatives with modified properties, which could be explored for various applications in medicine and agriculture, separate from the toxin's natural role.

Table 2: Key Genes in the Dothistromin Biosynthetic Pathway and Their Functions

| Gene | Predicted Function | Homolog in Aflatoxin/Sterigmatocystin Pathway | Reference |

| pksA | Polyketide Synthase | pksA / pksST | nih.gov |

| nor-1 | Ketoreductase | nor-1 | massey.ac.nz |

| dotA | Ketoreductase | AflM (ver-1) | nih.govnih.gov |

| dotB | Oxidase | aflO (ordA) | nih.gov |

| dotC | MFS Transporter | AflT | nih.govnih.gov |

| norB | Reductase | norB | nih.govmdpi.com |

Ecological Role of Dothistromin in Fungal Survival and Competition

While initially thought to be a primary tool for attacking pine needles, research indicates that dothistromin is not strictly required for D. septosporum to infect its host. nih.govnih.gov Pathogenicity is possible even in dothistromin-deficient mutants. nih.gov Instead, a compelling body of evidence suggests that dothistromin's primary ecological function is as a competitive tool, helping the fungus secure its niche against other microbes. nih.govnih.gov

Laboratory experiments have demonstrated the potent antifungal properties of dothistromin. nih.gov Dothistromin-producing strains of D. septosporum effectively inhibit the growth of competing fungi that occupy the same ecological space, such as Lophodermium conigenum, L. pinastri, and Cyclaneusma minus. nih.gov In contrast, mutants unable to produce dothistromin are often overgrown by these competitors. nih.gov This indicates that the toxin creates a protective zone, allowing D. septosporum to thrive. The toxin is also known to be toxic to bacteria and various other eukaryotes, highlighting its broad-spectrum antimicrobial activity. nih.govnih.gov

This competitive advantage is crucial for the fungus's life cycle. By suppressing other microorganisms, D. septosporum can more effectively colonize pine needles and secure the resources needed for growth and reproduction. nih.gov The production of dothistromin can therefore be seen as a key survival strategy in a complex microbial environment.

Implications for Agricultural Research and Forest Health

Dothistromin research has profound implications for forest health and the broader field of agricultural science. Dothistroma needle blight (DNB) is a devastating disease affecting pine forests globally, causing premature defoliation, reduced growth, and, in severe cases, tree mortality. nih.govrfs.org.ukoup.com These outbreaks have significant economic consequences for commercial forestry and impact the ecological stability of native forests. doe.govmdpi.com

Key implications include:

Understanding Disease Virulence: Although not essential for initial infection, dothistromin is considered a significant virulence factor. researchgate.net It is required for the expansion of the necrotic lesions (the characteristic "red bands") on infected needles. researchgate.net Mutants lacking dothistromin produce smaller lesions and fewer spores, limiting the spread of the disease. researchgate.net Understanding the toxin's role in virulence is critical for developing effective disease management strategies.

A Model for Mycotoxin Research: The dothistromin biosynthetic pathway serves as a valuable model system. Its close relationship to the aflatoxin pathway, combined with its unique fragmented gene organization, provides insights into the evolution and regulation of mycotoxin production in fungi. nih.govdoe.gov This knowledge can be applied to research on other toxin-producing fungi that contaminate food crops and pose health risks.

Developing Resistant Pine Varieties: By understanding how dothistromin kills plant cells, researchers can work towards breeding or genetically engineering pine varieties that are resistant to the toxin's effects. This is a crucial long-term strategy for managing DNB in plantation forests.

Climate Change and Disease Spread: The incidence and severity of DNB have increased dramatically in recent decades, with climate change being a major contributing factor. oup.comdoe.gov Warmer and wetter conditions may favor the growth of the fungus and its production of dothistromin. oup.com Research into the environmental triggers of toxin synthesis is therefore essential for predicting and mitigating future outbreaks in a changing climate.

Ultimately, the study of dothistromin extends beyond a single compound, offering a window into fungal evolution, disease ecology, and the development of biotechnological tools with wide-ranging applications.

Future Research Directions and Unanswered Questions

Complete Elucidation of the 2,3-Didehydro-2-deoxydothistromin Biosynthetic Pathway

The biosynthesis of dothistromin (B1198044) is known to share significant homology with the well-studied aflatoxin (AF) pathway. nih.govnih.gov It is understood that the process is initiated by a polyketide synthase (PKS) and involves several key enzymatic steps. However, the precise sequence of events leading to the formation of this compound from its likely precursor, versicolorin (B1264617) A, is yet to be fully elucidated.

A proposed pathway suggests the epoxidation of versicolorin A, followed by the opening of the epoxide to form a secondary alcohol. nih.gov Subsequently, a reductase, such as the DotA enzyme, is thought to catalyze a reduction to yield a dihydroxyanthraquinone. nih.gov The final steps to generate the didehydro-deoxy structure of the target compound are still a matter of speculation. Future research should focus on:

Identification and characterization of the specific enzymes responsible for the dehydration and deoxygenation reactions that convert downstream intermediates into this compound. This will likely involve gene knockout studies, heterologous expression of candidate genes, and in vitro enzymatic assays.

Isolation and structural characterization of all intermediates in the latter stages of the pathway. This will provide a definitive roadmap of the biosynthetic process.

Understanding the regulatory networks that control the expression of the biosynthetic genes involved. This includes identifying specific transcription factors and signaling molecules that trigger the production of these compounds.

| Proposed Key Enzymatic Steps in Dothistromin Biosynthesis | Putative Function | Homologous Enzyme in Aflatoxin Pathway |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone | PksA |

| Ketoreductase (e.g., DotA) | Reduction of keto groups | AflM (Ver-1) |

| Epoxidase | Formation of an epoxide ring from an alkene | - |

| Epoxide hydrolase | Opening of the epoxide ring | - |

| Dehydratase | Removal of a water molecule | - |

| Reductase | Removal of a hydroxyl group | - |

Discovery of Novel Biological Targets for Dothistromin Derivatives

The biological activity of dothistromin itself has been characterized to some extent, with known toxic effects on a range of organisms. However, the specific molecular targets of its biosynthetic intermediates, including this compound, remain largely unknown. Identifying these targets is crucial for understanding their ecological roles and for exploring any potential therapeutic applications. Future research in this area should include:

Affinity-based proteomics approaches to identify proteins that directly interact with this compound. This could involve using the compound as a probe to pull down its binding partners from cell lysates.

High-throughput screening of compound libraries of dothistromin derivatives against panels of known biological targets, such as enzymes and receptors, to identify potential inhibitory or modulatory activities.

Comparative transcriptomics and proteomics of cells or organisms exposed to this compound to identify pathways and processes that are significantly perturbed. This can provide clues about its mode of action and potential targets.

Development of Chemoenzymatic Synthetic Routes

The development of efficient and versatile methods for the synthesis of this compound and its analogs is essential for detailed structure-function studies and for exploring their potential applications. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the flexibility of chemical synthesis, offers a promising approach. nih.gov Future research should aim to:

Develop robust in vitro enzymatic systems that can carry out key steps in the biosynthetic pathway. This would involve the purification and stabilization of the necessary enzymes.

Utilize precursor-directed biosynthesis , where synthetic analogs of natural intermediates are fed to engineered microbial strains or enzymatic systems to produce novel dothistromin derivatives. nih.gov

Employ synthetic biology approaches to create engineered microorganisms capable of producing this compound or its derivatives in a controlled and scalable manner.

| Chemoenzymatic Synthesis Strategy | Description | Potential Application for Dothistromin Derivatives |

| In Vitro Enzymatic Conversion | Using isolated and purified enzymes to catalyze specific reactions. | Conversion of a synthetic precursor to this compound. |

| Precursor-Directed Biosynthesis | Feeding synthetic analogs of biosynthetic intermediates to a microbial culture. | Generation of novel dothistromin analogs with modified functionalities. |

| Whole-Cell Biotransformation | Using engineered microorganisms to carry out one or more synthetic steps. | Scalable production of the target compound or its derivatives. |

Exploration of Structure-Function Relationships Beyond Currently Known Activities

The relationship between the chemical structure of dothistromin derivatives and their biological activity is a critical area for investigation. While the difuran and anthraquinone (B42736) moieties are known to be important, a detailed understanding of how specific functional groups and stereochemistry influence activity is lacking. Future research should focus on:

Synthesizing a diverse library of this compound analogs with systematic modifications to the anthraquinone core and the difuran ring system.

Evaluating the biological activities of these analogs in a range of assays to determine how changes in structure affect their potency and selectivity.

Utilizing computational modeling and molecular docking studies to predict how different analogs might interact with potential biological targets, thereby guiding the design of new compounds with desired properties.

Advanced Methodologies for In Situ Detection and Analysis in Biological Matrices

To fully understand the role of this compound in its natural context, it is essential to be able to detect and quantify it directly within biological matrices, such as fungal cultures or infected plant tissues. Traditional methods often require destructive extraction processes, which can alter the spatial distribution and chemical integrity of the compound. Future research should focus on the application and development of advanced in situ analytical techniques, such as:

Droplet-liquid microjunction-surface sampling (droplet-LMJ-SSP) coupled with ultra-performance liquid chromatography-photodiode array-high-resolution tandem mass spectrometry (UPLC-PDA-HRMS-MS/MS). nih.govacs.org This technique allows for the direct analysis of secondary metabolites from a fungal culture on a petri dish, providing spatial information about their distribution. nih.govvanderbilt.eduacs.org

Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI), which can map the spatial distribution of molecules in tissue sections with high resolution.

Development of specific molecular probes or biosensors that can selectively bind to this compound and generate a detectable signal, enabling its visualization in living cells or tissues.

| In Situ Detection Technique | Principle | Application for this compound |

| Droplet-LMJ-SSP-UPLC-HRMS/MS | Micro-extraction from a surface followed by chromatographic separation and mass spectrometric detection. | Mapping the distribution of the compound in fungal co-cultures or on infected plant surfaces. |

| Mass Spectrometry Imaging (MSI) | Ionization of molecules directly from a sample surface to create a 2D map of their distribution. | Visualizing the localization of the compound within fungal hyphae or plant tissues. |

| Molecular Probes/Biosensors | Specific binding to the target molecule leading to a fluorescent or colorimetric signal. | Real-time imaging of the compound's production and transport in living systems. |

Q & A

Q. Q1. What are the primary analytical techniques for confirming the structural identity of 2,3-Didehydro-2-deoxydothistromin?

Answer: Structural confirmation requires a combination of spectroscopic methods:

- NMR (¹H, ¹³C, and 2D-COSY/HMBC/HSQC) : To resolve the polycyclic framework and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular formula determination (e.g., CₓHᵧOₓ) and fragmentation patterns .

- X-ray crystallography : If crystalline samples are obtainable, this provides definitive spatial arrangement of atoms.

Note: Cross-validation with synthetic intermediates (e.g., dehydro derivatives) is critical to rule out isomerism .

Q. Q2. How can researchers optimize the isolation of this compound from natural sources?

Answer:

- Extraction Solvents : Use gradient solvent systems (e.g., ethyl acetate/methanol/water) to balance polarity and yield .

- Chromatography : Preparative HPLC with C18 columns and UV detection (λ ~250–300 nm for conjugated systems) .

- Stability Testing : Monitor degradation under light, heat, and pH variations to refine storage conditions (-20°C in inert atmosphere recommended) .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for this compound across studies be resolved?

Answer: Contradictions often arise from:

- Purity Discrepancies : Validate compound purity (>95% via HPLC) and rule out co-eluting impurities .

- Assay Variability : Standardize in vitro models (e.g., cell lines, enzyme inhibition protocols) and include positive controls (e.g., known kinase inhibitors) .

- Structural Degradation : Perform stability studies under assay conditions (e.g., DMSO stock solutions vs. aqueous buffers) .

Q. Q4. What strategies are effective for elucidating the biosynthetic pathway of this compound?

Answer:

- Isotopic Labeling : Use ¹³C/²H-labeled precursors in fungal cultures (e.g., Dothistroma spp.) to trace carbon backbone assembly .

- Gene Knockout Studies : CRISPR/Cas9 targeting putative PKS/NRPS clusters to identify pathway intermediates .

- Metabolomic Profiling : LC-MS/MS coupled with molecular networking (GNPS) to map related metabolites .

Q. Q5. How can synthetic routes to this compound be improved for scalability?

Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to streamline stereocontrol .

- Microwave-Assisted Reactions : Reduce reaction times for oxidation/cyclization steps (e.g., DDQ-mediated dehydrogenation) .

- Green Solvent Systems : Replace dichloromethane/THF with cyclopentyl methyl ether (CPME) or bio-based solvents to enhance sustainability .

Methodological Frameworks

Q. Q6. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Answer:

- Analog Synthesis : Introduce substituents at C-2, C-3, or the polyketide chain via semi-synthesis or total synthesis .

- Computational Modeling : DFT calculations (e.g., Gaussian09) to predict electronic effects on bioactivity .

- Biological Assays : Test analogs against a panel of targets (e.g., kinases, cytochrome P450 enzymes) using dose-response curves (IC₅₀/EC₅₀ determination) .

Q. Q7. How should researchers address challenges in quantifying this compound in complex matrices?

Answer:

- LC-MS/MS with Isotopic Internal Standards : Use deuterated analogs (e.g., d₃-2,3-Didehydro-2-deoxydothistromin) to correct for matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering lipids/proteins .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ, and recovery rates (85–115%) .

Data Interpretation and Validation

Q. Q8. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Meta-Analysis : Aggregate data from independent studies to assess reproducibility (e.g., random-effects models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.